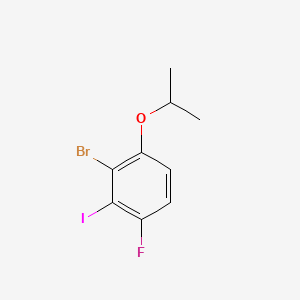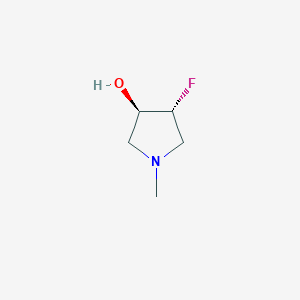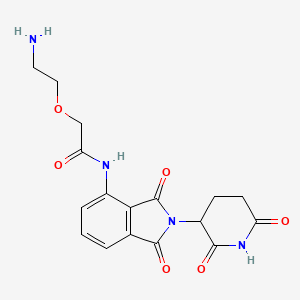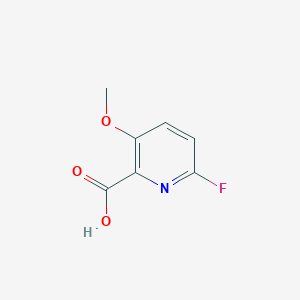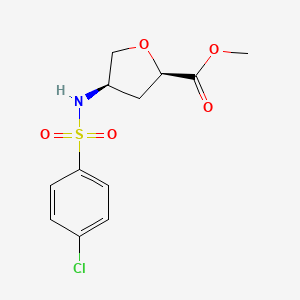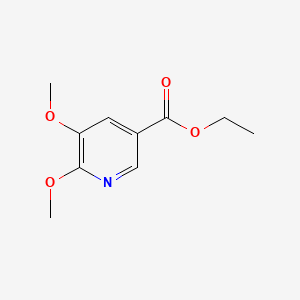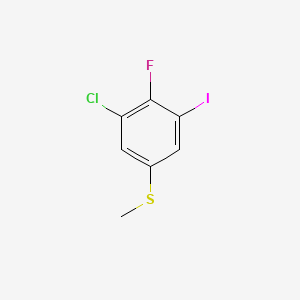
(3-Chloro-4-fluoro-5-iodophenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-4-fluoro-5-iodophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C7H5ClFIS. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a phenyl ring, along with a methylsulfane group. It is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluoro-5-iodophenyl)(methyl)sulfane typically involves the halogenation of a phenyl ring followed by the introduction of a methylsulfane group. One common method includes:
Halogenation: The phenyl ring is first halogenated using reagents such as chlorine, fluorine, and iodine under controlled conditions.
Methylsulfane Introduction: The halogenated phenyl ring is then reacted with a methylsulfane reagent, often in the presence of a catalyst, to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloro-4-fluoro-5-iodophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The sulfur atom in the methylsulfane group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (for halogen exchange) or organolithium compounds (for introducing new functional groups) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize the sulfur atom.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the halogen atoms.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur-containing compounds.
Wissenschaftliche Forschungsanwendungen
(3-Chloro-4-fluoro-5-iodophenyl)(methyl)sulfane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Chloro-4-fluoro-5-iodophenyl)(methyl)sulfane involves its interaction with molecular targets through its halogen and sulfur atoms. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Iodophenyl)(methyl)sulfane: Similar structure but lacks the chlorine and fluorine atoms.
(2-Chloro-4-fluoro-3-iodophenyl)(methyl)sulfane: Similar structure with different positions of the halogen atoms.
Uniqueness
(3-Chloro-4-fluoro-5-iodophenyl)(methyl)sulfane is unique due to the specific arrangement of chlorine, fluorine, and iodine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C7H5ClFIS |
|---|---|
Molekulargewicht |
302.54 g/mol |
IUPAC-Name |
1-chloro-2-fluoro-3-iodo-5-methylsulfanylbenzene |
InChI |
InChI=1S/C7H5ClFIS/c1-11-4-2-5(8)7(9)6(10)3-4/h2-3H,1H3 |
InChI-Schlüssel |
ZMASPJBBNCHPRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=C(C(=C1)I)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


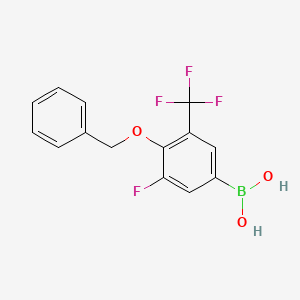
![3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B14028363.png)

